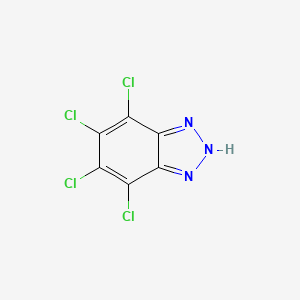

4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole

Overview

Description

4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole (TBT) is an organic compound belonging to the benzotriazole family. It is used as a fungicide, herbicide, and insecticide, and is commonly used in laboratories for a variety of scientific research applications. TBT is a highly stable compound, and its structure and properties make it a valuable chemical for many industries.

Scientific Research Applications

Chemical Synthesis

“4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole” is used in chemical synthesis. It can be obtained by the reaction of 2-aminoimidazole with 3,4,5,6-tetrachlorophthalic anhydride in refluxing acetic acid .

Biological Response Modifiers

Members of the compound class of N-substituted tetrachlorophthalimides, which “4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole” belongs to, have been reported as biological response modifiers through regulation of tumor necrosis factor α .

α-Glucosidase Inhibitors

N-substituted tetrachlorophthalimides have been reported as α-glucosidase inhibitors . This suggests potential applications in the treatment of diabetes, as α-glucosidase inhibitors are used to slow down the breakdown of carbohydrates in the small intestine, thereby slowing down glucose absorption and controlling blood sugar levels.

Liver X Receptor Antagonists

These compounds have also been reported as liver X receptor antagonists . Liver X receptors play a crucial role in the regulation of cholesterol, fatty acid, and glucose homeostasis.

Antihyperlipidemic Agents

N-substituted tetrachlorophthalimides have been reported as antihyperlipidemic agents , suggesting potential applications in the treatment of conditions characterized by elevated levels of lipids in the blood.

Protein Kinase CK2 Inhibitors

In a recent paper, members of the compound class were described as inhibitors of the protein kinase CK2 . Protein kinases are key regulators of cell function and are targets for therapeutic intervention in several diseases, including cancer.

properties

IUPAC Name |

4,5,6,7-tetrachloro-2H-benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl4N3/c7-1-2(8)4(10)6-5(3(1)9)11-13-12-6/h(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJPBNVCQVDOJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C2=NNN=C2C(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30300080 | |

| Record name | 4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole | |

CAS RN |

2338-10-5 | |

| Record name | MLS000738250 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Imidazo[4,5-c]pyridin-4-ol](/img/structure/B1346347.png)

![2-[(4-Chlorophenyl)carbamoyl]benzoic acid](/img/structure/B1346361.png)